molecular formula C14H20FNO2 B1457029 tert-Butyl (+/-)-3-(3-amino-4-fluorophenyl)butanoate CAS No. 1297549-50-8

tert-Butyl (+/-)-3-(3-amino-4-fluorophenyl)butanoate

Cat. No.: B1457029
CAS No.: 1297549-50-8
M. Wt: 253.31 g/mol
InChI Key: AYLZDIWKZFHKAV-UHFFFAOYSA-N
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Description

Tert-Butyl (+/-)-3-(3-amino-4-fluorophenyl)butanoate is a useful research compound. Its molecular formula is C14H20FNO2 and its molecular weight is 253.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure Analysis

Research has demonstrated the significance of tert-butyl amino acid esters in the synthesis of complex molecular structures, highlighting their utility in creating cyclic amino acid esters and investigating their molecular and crystal structures through advanced techniques such as NMR spectroscopy and X-ray diffraction analysis. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, emphasizes the role of such compounds in exploring novel molecular frameworks (T. Moriguchi et al., 2014).

Asymmetric Synthesis and Catalysis

tert-Butyl-based compounds are pivotal in asymmetric synthesis, offering pathways to create enantiomerically enriched amines and amino acids. The versatility of N-tert-butanesulfinyl imines for the asymmetric synthesis of amines showcases how such functional groups can be harnessed to produce a wide range of enantioenriched amines, illustrating the broader applications of tert-butyl derivatives in synthetic organic chemistry (J. Ellman et al., 2002).

Fluorine Chemistry and NMR Spectroscopy

Compounds containing tert-butyl and fluorine groups, such as perfluoro-tert-butyl-based amino acids, have been synthesized for sensitive applications in 19F NMR spectroscopy. This highlights the compound's relevance in designing NMR probes and its contribution to medicinal chemistry and structural biology (Caitlin M. Tressler, Neal J. Zondlo, 2014).

Material Science and Polymer Chemistry

Research into tert-butyl-based compounds extends into material science, particularly in synthesizing novel polyimides with high thermal stability and organosolubility. These studies showcase the importance of tert-butyl functional groups in developing materials with desirable properties for technological applications (Y. Chern et al., 2009).

Properties

IUPAC Name

tert-butyl 3-(3-amino-4-fluorophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2/c1-9(7-13(17)18-14(2,3)4)10-5-6-11(15)12(16)8-10/h5-6,8-9H,7,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLZDIWKZFHKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)C1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.